molecular formula C19H17ClN2O3S B2841418 4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(m-tolyl)oxazol-5-amine CAS No. 862761-07-7

4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(m-tolyl)oxazol-5-amine

Cat. No.: B2841418
CAS No.: 862761-07-7
M. Wt: 388.87
InChI Key: MPOSRKWOZQXYCE-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(m-tolyl)oxazol-5-amine is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a sulfonyl group, a cyclopropyl group, and an oxazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(m-tolyl)oxazol-5-amine typically involves multiple steps:

  • Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide. This step often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

  • Introduction of the Sulfonyl Group: : The sulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride (e.g., 4-chlorobenzenesulfonyl chloride) reacts with the oxazole intermediate. This reaction usually takes place in the presence of a base like triethylamine.

  • Attachment of the Cyclopropyl Group: : The cyclopropyl group can be attached through a nucleophilic substitution reaction, where a cyclopropylamine reacts with the sulfonylated oxazole intermediate.

  • Final Assembly: : The final compound is obtained by coupling the m-tolyl group to the oxazole ring, often through a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the m-tolyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Sulfides, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(m-tolyl)oxazol-5-amine is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(m-tolyl)oxazol-5-amine depends on its specific biological target. Generally, it may interact with proteins or enzymes, altering their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(m-tolyl)oxazol-5-amine
  • 4-((4-chlorophenyl)sulfonyl)-N-(3-methoxypropyl)-2-(m-tolyl)oxazol-5-amine

Uniqueness

Compared to similar compounds, 4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(m-tolyl)oxazol-5-amine is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-cyclopropyl-2-(3-methylphenyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c1-12-3-2-4-13(11-12)17-22-19(18(25-17)21-15-7-8-15)26(23,24)16-9-5-14(20)6-10-16/h2-6,9-11,15,21H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOSRKWOZQXYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)NC3CC3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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